6-fluoro-2-methyl-3-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one
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Overview
Description
6-fluoro-2-methyl-3-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of fluorine, methyl, and methylsulfonyl groups, along with a piperazine moiety, contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-methyl-3-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the piperazine derivative.
Methylation and Sulfonylation: The methyl and methylsulfonyl groups can be introduced through standard alkylation and sulfonylation reactions using reagents like methyl iodide and methanesulfonyl chloride, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2-methyl-3-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups on the quinazolinone core.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the quinazolinone core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles such as halides, amines, and sulfonates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced quinazolinone derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential biological activities, such as anticancer, antiviral, or antimicrobial properties, can be explored for drug development and therapeutic applications.
Industry: The compound may find applications in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of 6-fluoro-2-methyl-3-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: By binding to the active site of enzymes, the compound can inhibit their activity, potentially leading to therapeutic effects.
Receptor Binding: The compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Pathway Modulation: The compound may affect various biochemical pathways, such as the PI3K/AKT/mTOR pathway, which is involved in cell growth, proliferation, and survival.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents, such as 2-methyl-3-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one.
Fluoroquinolones: Compounds with fluorine atoms and quinolone cores, such as ciprofloxacin and levofloxacin.
Piperazine Derivatives: Compounds with piperazine rings and various substituents, such as piperazine-based antihistamines and antipsychotics.
Uniqueness
6-fluoro-2-methyl-3-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one is unique due to its specific combination of functional groups and structural features. The presence of the fluorine atom, methylsulfonyl group, and piperazine ring distinguishes it from other quinazolinone derivatives and contributes to its potential biological activities and applications.
Properties
Molecular Formula |
C16H19FN4O4S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
6-fluoro-2-methyl-3-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]quinazolin-4-one |
InChI |
InChI=1S/C16H19FN4O4S/c1-11-18-14-4-3-12(17)9-13(14)16(23)21(11)10-15(22)19-5-7-20(8-6-19)26(2,24)25/h3-4,9H,5-8,10H2,1-2H3 |
InChI Key |
ZFUOEWKZGTVLSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)N3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
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